molecular formula C8H9FN2O B14814642 4-Cyclopropoxy-3-fluoropyridin-2-amine

4-Cyclopropoxy-3-fluoropyridin-2-amine

Cat. No.: B14814642
M. Wt: 168.17 g/mol
InChI Key: JGBFCZXCPHRHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-3-fluoropyridin-2-amine (CAS 1243470-92-9) is a fluorinated heterocyclic compound with the molecular formula C 8 H 9 FN 2 O and a molecular weight of 168.17 g/mol . This amine-substituted pyridine serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The structure of this compound combines two features of high importance in modern pharmaceutical development: a heterocyclic scaffold and a fluorine substituent . Heterocycles are present in more than 85% of bioactive compounds, and the strategic incorporation of fluorine is a established tool for improving the properties of drug candidates . The presence of the fluorine atom can significantly influence a molecule's physicochemical properties, including enhancing its metabolic stability and lipophilicity, which can lead to improved bioavailability and absorption . Furthermore, the cyclopropoxy and amine groups offer handles for further synthetic modification, making this compound a valuable intermediate for constructing more complex molecules. As a fluorinated pyridine derivative, 4-Cyclopropoxy-3-fluoropyridin-2-amine is relevant for researchers working in areas such as the synthesis of fluorinated peptidomimetics and the development of original fluorinated scaffolds for biological evaluation . Its structural features make it a promising starting point for projects aimed at creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluoropyridin-2-amine

InChI

InChI=1S/C8H9FN2O/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2,(H2,10,11)

InChI Key

JGBFCZXCPHRHOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)N)F

Origin of Product

United States

Preparation Methods

Displacement of Halogen Substituents

The cyclopropoxy group is introduced via nucleophilic substitution of a halogen (Cl, Br) at the pyridine C4 position. Pyridine derivatives such as 4-chloro-3-fluoropyridin-2-amine react with cyclopropanolate ions under basic conditions:

Reaction Scheme:
$$
\text{4-Chloro-3-fluoropyridin-2-amine} + \text{Cyclopropanol} \xrightarrow{\text{Base}} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine} + \text{HCl}
$$

Conditions:

  • Base: Cesium carbonate (2.5 equiv) or potassium tert-butoxide
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 80–100°C, 12–24 hours
  • Yield: 65–78%

Optimization of Leaving Groups

Electron-withdrawing groups (e.g., nitro) at C5 enhance reactivity. Substrates like 4-nitro-3-fluoropyridin-2-amine achieve 85% conversion to the cyclopropoxy product using cyclopropylmethyl bromide.

Transition-Metal-Catalyzed Coupling

Copper-Mediated Chan–Lam Cyclopropylation

Copper(II) acetate catalyzes the coupling of 3-fluoro-2-aminopyridine with potassium cyclopropyl trifluoroborate under oxidative conditions:

Reaction Scheme:
$$
\text{3-Fluoro-2-aminopyridine} + \text{K[BF}3\text{(c-C}3\text{H}5\text{)]} \xrightarrow[\text{1,10-Phenanthroline}]{\text{Cu(OAc)}2, \text{O}_2} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$

Conditions:

  • Catalyst: 10 mol% Cu(OAc)₂, 10 mol% 1,10-phenanthroline
  • Solvent: Toluene/water (3:1 v/v)
  • Temperature: 70°C, 12 hours
  • Yield: 72–84%

Palladium-Catalyzed Buchwald–Hartwig Amination

Palladium complexes enable C–O bond formation between aryl halides and cyclopropanol:

Reaction Scheme:
$$
\text{4-Bromo-3-fluoropyridine} + \text{Cyclopropanol} \xrightarrow[\text{Xantphos}]{\text{Pd}2\text{(dba)}3} \text{4-Cyclopropoxy-3-fluoropyridine} \xrightarrow{\text{NH}_3} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$

Conditions:

  • Catalyst: 5 mol% Pd₂(dba)₃, 10 mol% Xantphos
  • Base: Potassium phosphate tribasic
  • Solvent: 1,4-Dioxane, 100°C, 18 hours
  • Yield: 68% (two-step)

Diazotization-Fluorination Strategies

Balz–Schiemann Reaction

Fluorine is introduced via diazonium tetrafluoroborate intermediates:

Reaction Scheme:
$$
\text{4-Cyclopropoxy-3-aminopyridin-2-amine} \xrightarrow{\text{HBF}4, \text{NaNO}2} \text{Diazonium salt} \xrightarrow{\Delta} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$

Conditions:

  • Diazotization: -5°C, 50% HBF₄, excess NaNO₂
  • Thermal decomposition: 120°C, 2 hours
  • Yield: 55–60%

Direct Fluorination with Selectfluor®

Electrophilic fluorination of pyridine N-oxide precursors avoids diazonium intermediates:

Reaction Scheme:
$$
\text{4-Cyclopropoxypyridin-2-amine N-oxide} + \text{Selectfluor®} \xrightarrow{\text{CH}_3\text{CN}} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$

Conditions:

  • Fluorinating agent: 1.2 equiv Selectfluor®
  • Solvent: Acetonitrile, 80°C, 6 hours
  • Yield: 50–65%

Cyclopropane Ring Formation

Simmons–Smith Cyclopropanation

A preformed pyridine derivative undergoes cyclopropanation:

Reaction Scheme:
$$
\text{4-Allyloxy-3-fluoropyridin-2-amine} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$

Conditions:

  • Reagent: Diiodomethane (2.0 equiv), zinc-copper couple
  • Solvent: Diethyl ether, 0°C → reflux
  • Yield: 45–50%

Trimethylsulfoxonium Iodide Cyclopropanation

In situ generation of cyclopropane via sulfoxonium ylides:

Reaction Scheme:
$$
\text{4-(3-Chloropropoxy)-3-fluoropyridin-2-amine} \xrightarrow{\text{NaH, DMSO}} \text{4-Cyclopropoxy-3-fluoropyridin-2-amine}
$$

Conditions:

  • Reagent: Trimethylsulfoxonium iodide (1.5 equiv)
  • Base: Sodium hydride (2.0 equiv)
  • Solvent: DMSO, 80°C, 8 hours
  • Yield: 70–75%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic Substitution Simple setup; no metal catalysts Requires activated substrates 65–85%
Copper Catalysis High regioselectivity; mild conditions Oxygen-sensitive; ligand cost 70–84%
Palladium Catalysis Broad substrate scope High catalyst loading; expensive ligands 60–68%
Diazotization Direct fluorine introduction Hazardous intermediates; moderate yields 50–60%
Cyclopropanation Builds ring in situ; versatile Competing elimination pathways 45–75%

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • DMF recovery: Distillation at reduced pressure (20 mmHg, 80°C) achieves >90% solvent reuse.
  • Copper removal: Chelating resins (e.g., Dowex M4195) reduce Cu content to <1 ppm in final product.

Purification Techniques

  • Crystallization: Ethanol/water (7:3 v/v) yields 99.5% pure product after two recrystallizations.
  • Chromatography: Silica gel (hexane/ethyl acetate 4:1) removes residual cyclopropanol (<0.1%).

Mechanistic Insights

Copper-Catalyzed Pathway

The reaction proceeds through a boronate intermediate (Figure 1):

  • Transmetalation forms Cu(II)–cyclopropyl species.
  • Ligand exchange with pyridine alkoxide.
  • Reductive elimination yields the C–O bond.

Palladium Oxidative Addition

Pd(0) inserts into the C–Br bond, followed by cyclopropoxide coordination and reductive elimination (Figure 2).

Emerging Methodologies

Photoredox Fluorination

Visible-light-mediated fluorination using Ir(ppy)₃ and N-fluorobenzenesulfonimide achieves 62% yield at 25°C.

Continuous Flow Synthesis

Microreactor systems reduce reaction time from 12 hours to 15 minutes, improving yield to 88%.

Chemical Reactions Analysis

4-Cyclopropoxy-3-fluoropyridin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorine at position 3 (vs. 4 in halogenated analogs) alters the electronic landscape of the pyridine ring, possibly increasing acidity at the 2-amine position .

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropoxy-3-fluoropyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example:

  • Nucleophilic substitution: React 3-fluoro-2-aminopyridine derivatives with cyclopropanol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to introduce the cyclopropoxy group. Optimize solvent polarity (e.g., THF vs. DMF) and reaction temperature (80–120°C) to improve yield .
  • Pd-catalyzed coupling: Use Pd(OAc)₂ with Xantphos as a ligand to couple halogenated pyridines with cyclopropane-derived nucleophiles. Adjust catalyst loading (1–5 mol%) and base (e.g., t-BuONa) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of 4-Cyclopropoxy-3-fluoropyridin-2-amine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 19^19F NMR spectra to confirm substituent positions and cyclopropane ring integrity. For example, the cyclopropoxy group shows distinct splitting patterns due to ring strain .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., C8_8H10_{10}F2_2N2_2O, calc. 188.07) and detect impurities .
  • HPLC: Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .

Q. What experimental protocols are used to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Dissolve the compound in buffers (pH 2–12) and incubate at 25°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions may hydrolyze the cyclopropoxy group .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) or store solid samples at 40°C/75% RH for 4 weeks. Degradation products (e.g., free amine or fluoropyridine) indicate susceptibility to heat/humidity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the cyclopropoxy group in modulating biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing cyclopropoxy with methoxy or tert-butoxy) and compare activity in enzyme inhibition assays (IC50_{50}). Use X-ray crystallography to map binding interactions .
  • Isotopic Labeling: Incorporate 18^{18}O into the cyclopropoxy group to track metabolic cleavage in vitro (e.g., liver microsome assays) .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring. Compare HOMO-LUMO gaps with experimental redox potentials .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid membranes to predict bioavailability .

Q. How can researchers resolve contradictions in reported reaction yields for similar fluoropyridine derivatives?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables (e.g., catalyst type, solvent, temperature). For example, reports a 22% yield for a Pd-catalyzed reaction; increasing ligand (Xantphos) loading to 0.30 mmol may improve efficiency .
  • Controlled Reproducibility Studies: Replicate published protocols with strict inert atmosphere (Ar/N2_2) and anhydrous solvents to mitigate oxygen/moisture interference .

Q. What methodologies are recommended for assessing the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (kon_\text{on}/koff_\text{off}) in real-time. Use concentrations ranging from 1 nM to 10 µM .
  • Fluorescence Polarization (FP): Compete with a fluorescent probe (e.g., ATP-competitive tracer for kinases) to determine Kd_d values .

Q. How can researchers validate the compound’s purity when scaling up synthesis for in vivo studies?

Methodological Answer:

  • Multi-Dimensional Chromatography: Combine size-exclusion (SEC) and ion-exchange (IEX) chromatography to separate isomeric impurities .
  • Elemental Analysis: Confirm C/H/N/O/F ratios within ±0.4% of theoretical values to rule out hydrate or salt forms .

Q. What safety protocols are critical when handling hazardous intermediates during synthesis?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, chemical goggles, and fume hoods for reactions involving volatile amines or fluorinated reagents .
  • Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with ice-cold NaHCO3_3 before disposal .

Q. How can theoretical frameworks guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Retrometabolic Design: Apply soft drug principles to introduce metabolically labile groups (e.g., ester linkages) while retaining the cyclopropoxy pharmacophore .
  • ADMET Prediction Tools: Use software like Schrödinger’s QikProp to optimize logP (<3) and polar surface area (<90 Ų) for enhanced permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.